![molecular formula C23H24F6N5OPRu B1465355 四(乙腈)[2-[(4S)-4,5-二氢-4-苯基-2-恶唑基-N]苯基]钌(II)六氟磷酸盐 CAS No. 1259070-80-8](/img/no-structure.png)

四(乙腈)[2-[(4S)-4,5-二氢-4-苯基-2-恶唑基-N]苯基]钌(II)六氟磷酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

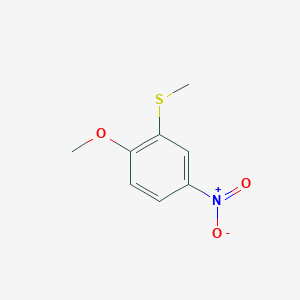

The molecular weight of the compound is 632.50 . Its molecular formula is C23H24F6N5OPRu . More detailed structural information might be available in specialized databases or scientific literature.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related Ru(II) complexes with polypyridyl ligands play a central role in the development of photocatalytic organic reactions . They are used in the oxidation of sulfides with molecular oxygen .Physical And Chemical Properties Analysis

The compound should be stored in a dark place, under an inert atmosphere, at room temperature . More specific physical and chemical properties might be available in specialized databases or scientific literature.科学研究应用

催化与合成

四(乙腈)铜(I)六氟磷酸盐是一种相关化合物,已用于铜(I)催化的串联反应,导致异吲哚衍生物的形成,展示了其在高效催化和合成过程中的作用 (彭、程和王,2008)。

络合性质

一项关于含有类似配体的杂化二齿和三齿钌(II)配合物的研究揭示了络合性质和分子几何的见解,有助于理解配体-金属相互作用 (Medlycott、Schaper 和 Hanan,2005)。

能量储存和释放

在能量储存中,发现化学计量的四(乙腈)铜(I)能有效激活高能乙烯七倍戊烯异构体的热环化反应,在太阳能电池中显示出潜力 (Cacciarini、Vlasceanu、Jevric 和 Nielsen,2017)。

光催化应用

具有四硫富瓦伦和菲咯啉的钌(II)配合物在乙腈溶液中显示出独特的光催化性能,突出了钌配合物在光催化应用中的潜力 (Keniley、Ray、Kovnir、Dellinger、Hoyt 和 Shatruk,2010)。

超分子化学

对双核钌(II)联吡啶配合物的研究证明了四(乙腈)配体在形成异金属超分子结构中的能力,为超分子化学领域做出了重大贡献 (Shen、Kennedy、Donald、Torres、Price 和 Beves,2017)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate involves the reaction of [RuCl2(p-cymene)]2 with 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenylamine in the presence of acetonitrile and hexafluorophosphate. The reaction results in the formation of the desired product.", "Starting Materials": [ "[RuCl2(p-cymene)]2", "2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenylamine", "acetonitrile", "hexafluorophosphate" ], "Reaction": [ "Step 1: Dissolve [RuCl2(p-cymene)]2 (0.1 mmol) and 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenylamine (0.2 mmol) in acetonitrile (10 mL) in a round-bottom flask.", "Step 2: Add hexafluorophosphate (0.2 mmol) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture to remove any insoluble impurities.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product." ] } | |

CAS 编号 |

1259070-80-8 |

产品名称 |

Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate |

分子式 |

C23H24F6N5OPRu |

分子量 |

632.5 g/mol |

IUPAC 名称 |

acetonitrile;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(2+);hexafluorophosphate |

InChI |

InChI=1S/C15H12NO.4C2H3N.F6P.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-2-3;1-7(2,3,4,5)6;/h1-9,14H,11H2;4*1H3;;/q-1;;;;;-1;+2/t14-;;;;;;/m1....../s1 |

InChI 键 |

UTWIKBUTULQMNM-YEYOTXFRSA-N |

手性 SMILES |

CC#N.CC#N.CC#N.CC#N.C1[C@@H](N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+2] |

SMILES |

CC#N.CC#N.CC#N.CC#N.C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+2] |

规范 SMILES |

CC#N.CC#N.CC#N.CC#N.C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

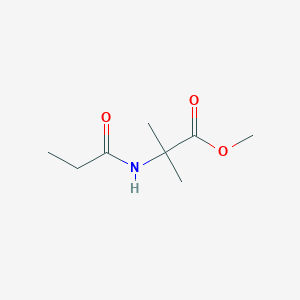

![1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole](/img/structure/B1465276.png)

![3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1465284.png)

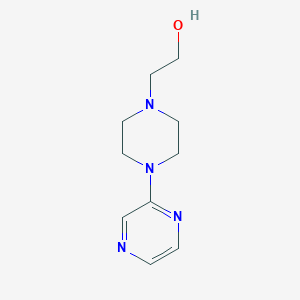

![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1465295.png)